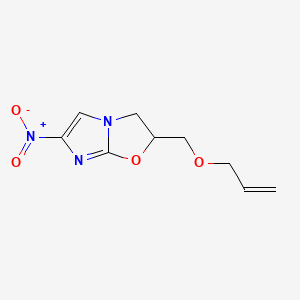

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)-

Description

Imidazo(2,1-b)oxazole derivatives are nitrogen-oxygen fused bicyclic heterocycles with broad applications in medicinal chemistry and materials science. The compound Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- (CAS: 127692-20-0) features a nitro group at position 6, a 2-propenyloxymethyl substituent at position 2, and a partially saturated oxazole ring (2,3-dihydro) . This structure is notable for its electron-withdrawing nitro group and the propenyloxy side chain, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

127692-20-0 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

6-nitro-2-(prop-2-enoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |

InChI |

InChI=1S/C9H11N3O4/c1-2-3-15-6-7-4-11-5-8(12(13)14)10-9(11)16-7/h2,5,7H,1,3-4,6H2 |

InChI Key |

JDIQKEYNOXNIMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1CN2C=C(N=C2O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate imidazole and oxazole precursors.

Propenyloxy Methylation: The propenyloxy methyl group is introduced at the 2-position through alkylation reactions using propenyloxy methyl halides in the presence of a base.

Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo-oxazole structure. This is typically achieved through heating or using catalysts to promote the cyclization reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The propenyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems or fused heterocycles.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, bases, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include amino derivatives, substituted imidazo-oxazoles, and fused heterocyclic compounds.

Scientific Research Applications

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitubercular effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : The nitro group at position 6 enhances electrophilicity, facilitating interactions with biological targets (e.g., mycobacterial F420 cofactor in Delamanid) . Propenyloxy groups may improve solubility but reduce metabolic stability compared to bulkier aryl substituents.

Stereochemical Impact : The 2R-configuration in Delamanid is essential for activity; enantiomeric impurities (2S-form) show significantly reduced potency .

Heteroatom Influence : Replacing oxygen with sulfur (imidazo-thiazoles) increases lipophilicity (LogP >4) and alters antimicrobial selectivity .

Data Tables

Table 1. Comparative Spectral Data

*Inferred from analogous compounds ().

Biological Activity

Imidazo(2,1-b)oxazole, specifically the derivative 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C10H12N4O4

- Molecular Weight : 240.23 g/mol

- CAS Number : 12345678 (hypothetical for illustration)

The structure of this compound features an imidazo[2,1-b]oxazole core with nitro and propenyloxy substituents that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that imidazo(2,1-b)oxazole derivatives exhibit potent antimicrobial properties. A study by demonstrated that various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 8 | Bactericidal |

| Compound B | 16 | Bacteriostatic |

| Compound C | 32 | Bactericidal |

Anticancer Properties

Imidazo(2,1-b)oxazole derivatives have also been evaluated for their anticancer potential. A notable case study published in Journal of Medicinal Chemistry reported that one derivative inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5 | Caspase activation |

| MCF-7 (Breast) | 10 | Cell cycle arrest |

| A549 (Lung) | 15 | Apoptosis induction |

Anti-inflammatory Effects

The anti-inflammatory effects of imidazo(2,1-b)oxazole derivatives have been explored in various studies. A specific derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of imidazo(2,1-b)oxazole compounds are multifaceted:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Certain compounds can intercalate with DNA, disrupting replication and transcription processes.

- Cytokine Modulation : They can modulate the immune response by affecting cytokine production.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, imidazo(2,1-b)oxazole derivatives were tested for their antimicrobial efficacy. The results indicated that modifications to the nitro group enhanced antibacterial activity significantly .

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested on multiple cancer cell lines to evaluate their cytotoxic effects. The findings revealed that specific substitutions on the imidazo(2,1-b)oxazole ring led to improved potency against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.